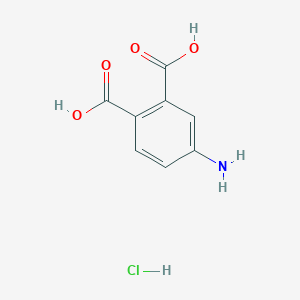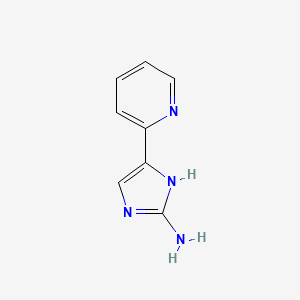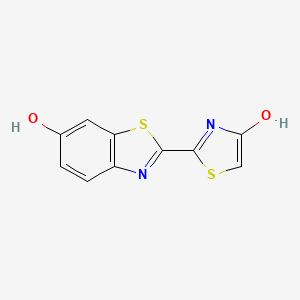
2-(4-Hydroxy-2-thiazolyl)benzothiazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxythiazol-2-yl)benzo[d]thiazol-6-ol is a heterocyclic compound that contains both thiazole and benzothiazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of hydroxyl groups in the structure enhances its potential for forming hydrogen bonds, which can be crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxythiazol-2-yl)benzo[d]thiazol-6-ol typically involves the formation of the thiazole and benzothiazole rings followed by their coupling. One common method includes the use of a Suzuki coupling reaction, where a thiazole derivative is coupled with a benzothiazole derivative in the presence of a palladium catalyst . The reaction conditions often involve the use of bases such as potassium carbonate and solvents like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxythiazol-2-yl)benzo[d]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Hydroxythiazol-2-yl)benzo[d]thiazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxythiazol-2-yl)benzo[d]thiazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyaryl)benzothiazoles: These compounds also contain benzothiazole rings and hydroxyl groups, exhibiting similar biological activities.
2,4-Disubstituted thiazoles: These compounds have substitutions at the 2 and 4 positions of the thiazole ring, showing diverse biological activities.
Uniqueness
2-(4-Hydroxythiazol-2-yl)benzo[d]thiazol-6-ol is unique due to the specific arrangement of the thiazole and benzothiazole rings along with the hydroxyl groups
Properties
Molecular Formula |
C10H6N2O2S2 |
|---|---|
Molecular Weight |
250.3 g/mol |
IUPAC Name |
2-(4-hydroxy-1,3-thiazol-2-yl)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C10H6N2O2S2/c13-5-1-2-6-7(3-5)16-10(11-6)9-12-8(14)4-15-9/h1-4,13-14H |
InChI Key |
LIYGYAHYXQDGEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)C3=NC(=CS3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15200826.png)
![Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15200830.png)
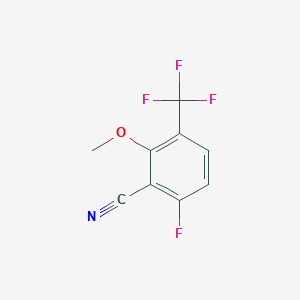
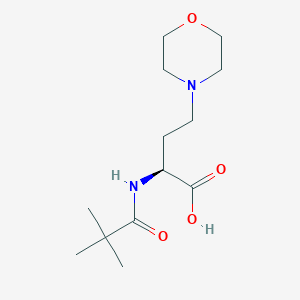


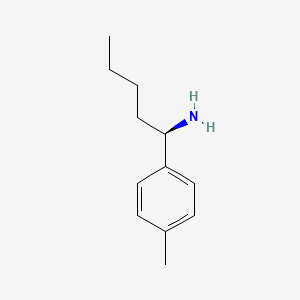
![3,3-Dimethyl-1-{4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}-1-Butanone](/img/structure/B15200874.png)
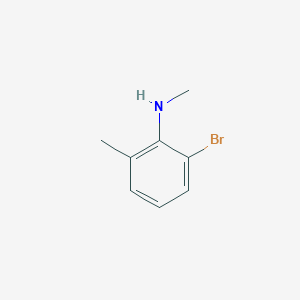
![9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile](/img/structure/B15200883.png)
![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)
